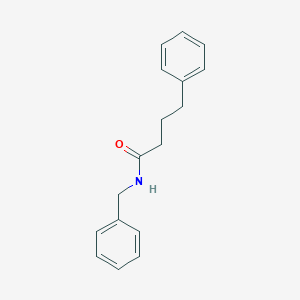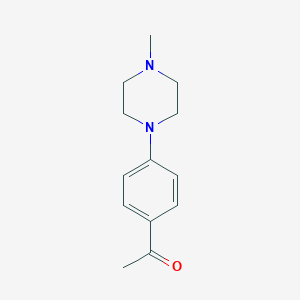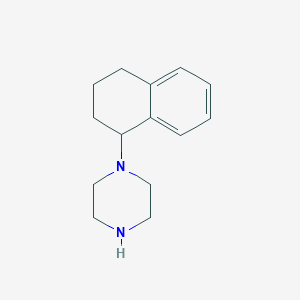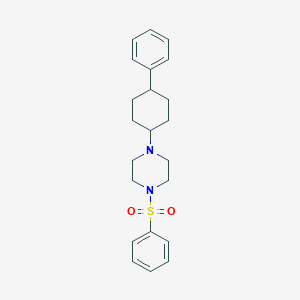
N-benzyl-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-phenylbutanamide is a white crystalline solid that belongs to the class of amides. It is a synthetic compound that can be obtained through various methods, including catalytic hydrogenation of benzylideneacetone and N-phenylbutanamide, or by reacting benzylamine with phenylacetyl chloride. The compound has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-4-phenylbutanamide is not fully understood. However, it has been proposed to act through the modulation of various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. The compound has been shown to bind to the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-benzyl-4-phenylbutanamide has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. The compound has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
N-benzyl-4-phenylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily obtained through various methods, and its purity can be optimized through recrystallization. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various disease models. However, the compound also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N-benzyl-4-phenylbutanamide. One potential direction is to investigate its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to manage with current therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Finally, the development of more potent and selective analogs of N-benzyl-4-phenylbutanamide may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, N-benzyl-4-phenylbutanamide is a synthetic compound that exhibits a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Its potential pharmacological properties make it a useful tool for studying various disease models. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-benzyl-4-phenylbutanamide involves the reaction of benzylamine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-benzyl-4-phenylbutanamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic effects in animal models of pain, which may be mediated through the activation of the opioid receptors. Additionally, it has been shown to possess anti-inflammatory and anticonvulsant activities, suggesting its potential use in the treatment of various diseases, such as neuropathic pain, epilepsy, and neuroinflammation.
properties
CAS RN |
179923-27-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19) |
InChI Key |
KEJVNASKYBEZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)



![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)